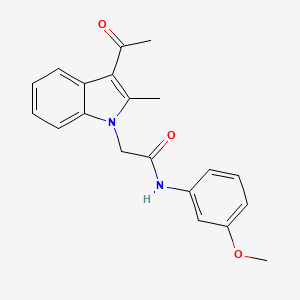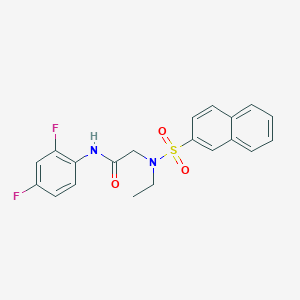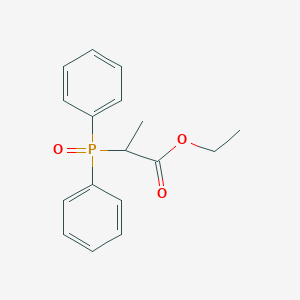
2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide, also known as AMIA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has been found to have potential applications in various scientific research fields, including cancer research, neuropharmacology, and immunology. In cancer research, 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In neuropharmacology, 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has been found to have neuroprotective effects and improve cognitive function. In immunology, 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has been shown to modulate the immune response and reduce inflammation.
Mecanismo De Acción
The mechanism of action of 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is through the inhibition of the Akt/mTOR pathway, which is involved in cell proliferation and survival. Another proposed mechanism is through the activation of the Nrf2 pathway, which is involved in antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, modulation of the immune response, and reduction of inflammation. In addition, 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has been shown to have antioxidant and neuroprotective effects, as well as improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. Another advantage is its potential to be used in combination with other chemotherapeutic agents to enhance their efficacy. However, one limitation is the lack of studies on the pharmacokinetics and toxicity of 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide, which limits its potential for clinical use.
Direcciones Futuras
There are several future directions for research on 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide. One direction is to further investigate its mechanism of action and identify potential targets for cancer therapy. Another direction is to explore its potential for use in combination with other chemotherapeutic agents. Additionally, more studies are needed to determine the pharmacokinetics and toxicity of 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide to assess its potential for clinical use.
In conclusion, 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide is a promising chemical compound with potential applications in various scientific research fields. Its ability to selectively target cancer cells and modulate the immune response makes it a valuable tool for cancer research and immunology. Further research is needed to fully understand its mechanism of action and assess its potential for clinical use.
Métodos De Síntesis
2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide can be synthesized through a multi-step process involving the reaction of 2-acetyl-3-methylindole with 3-methoxybenzoyl chloride, followed by the addition of N,N-dimethylformamide dimethyl acetal and subsequent hydrolysis. The resulting product is then purified through column chromatography to obtain pure 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide.
Propiedades
IUPAC Name |
2-(3-acetyl-2-methylindol-1-yl)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-20(14(2)23)17-9-4-5-10-18(17)22(13)12-19(24)21-15-7-6-8-16(11-15)25-3/h4-11H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXNZPCDWUUJCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)NC3=CC(=CC=C3)OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-acetylphenyl)amino]-3-(dimethylamino)naphthoquinone](/img/structure/B4926321.png)
![ethyl 4-[(1,1-dioxido-2,3-dihydro-3-thienyl)amino]benzoate](/img/structure/B4926325.png)

![3-[(4-chlorophenyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}propanamide](/img/structure/B4926334.png)
![ethyl 3-[(2-chlorophenyl)amino]-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-3-oxopropanoate](/img/structure/B4926341.png)


![5-{3-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4926359.png)
![N,N'-1,6-hexanediylbis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4926362.png)
![2-chloro-N-({[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4926365.png)
![4-(3-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4926367.png)
![8,10-dibromo-4-(4-methoxyphenyl)-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B4926371.png)
